molecular formula C17H18F2N2O3S B7694781 N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

Katalognummer B7694781
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: VMJPUQJCSMSSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as DFP-10825, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. DFP-10825 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, Janus kinase 2 (JAK2).

Wirkmechanismus

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide inhibits the protein-protein interaction between STAT3 and JAK2, which is a critical step in the activation of the STAT3 signaling pathway. The inhibition of this interaction leads to the inhibition of STAT3 activation and downstream signaling, which results in the inhibition of cell proliferation, survival, and migration. In addition, the inhibition of STAT3 signaling has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In cancer models, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory disease models, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to reduce inflammation and tissue damage. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is its specificity for the STAT3 signaling pathway, which makes it a valuable tool for studying the role of this pathway in various disease models. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have good oral bioavailability, which makes it a useful compound for in vivo studies. However, one of the limitations of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is its relatively low potency, which may limit its effectiveness in certain disease models.

Zukünftige Richtungen

There are several future directions for the study of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is the development of more potent analogs of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide that may be more effective in certain disease models. Another direction is the study of the combination of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide with other drugs or therapies to enhance its effectiveness. In addition, the study of the role of the STAT3 signaling pathway in other diseases, such as metabolic diseases and neurodegenerative diseases, may provide new opportunities for the therapeutic use of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide.

Synthesemethoden

The synthesis of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been described in detail in a number of research articles. Briefly, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is synthesized by reacting 2,6-difluoroaniline with 2-phenylethylamine in the presence of a base. The resulting intermediate is then reacted with methanesulfonyl chloride to form the sulfonamide intermediate. The final product is obtained by reacting the sulfonamide intermediate with ethyl chloroacetate in the presence of a base.

Wissenschaftliche Forschungsanwendungen

N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. The inhibition of the STAT3 signaling pathway has been shown to have anti-tumor effects in various cancer cell lines. N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and pancreatic cancer cells in vitro and in vivo. In addition, N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-25(23,24)21(10-9-13-5-3-2-4-6-13)12-17(22)20-16-8-7-14(18)11-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPUQJCSMSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.